molecular formula C8H5N3O3S2 B14918020 (2E)-2-(4-hydroxy-2-oxo-1,3-thiazol-5(2H)-ylidene)-N-(1,3-thiazol-2-yl)ethanamide

(2E)-2-(4-hydroxy-2-oxo-1,3-thiazol-5(2H)-ylidene)-N-(1,3-thiazol-2-yl)ethanamide

Cat. No.: B14918020
M. Wt: 255.3 g/mol
InChI Key: UGKZKKXPJXYVON-ONEGZZNKSA-N
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Description

2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiazolidinone and thiazole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide typically involves the condensation of appropriate thiazolidinone and thiazole derivatives. One common method includes the reaction of 2,4-thiazolidinedione with thiazole-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biological pathways. The thiazolidinone moiety is known to interact with various molecular targets, potentially inhibiting enzyme activity or altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxothiazolidin-5-ylidene)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a thiazole.

    2-(2,4-Dioxothiazolidin-5-ylidene)-N-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiazole.

Uniqueness

The presence of both thiazolidinone and thiazole moieties in 2-(2,4-Dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C8H5N3O3S2

Molecular Weight

255.3 g/mol

IUPAC Name

(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C8H5N3O3S2/c12-5(10-7-9-1-2-15-7)3-4-6(13)11-8(14)16-4/h1-3H,(H,9,10,12)(H,11,13,14)/b4-3+

InChI Key

UGKZKKXPJXYVON-ONEGZZNKSA-N

Isomeric SMILES

C1=CSC(=N1)NC(=O)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

C1=CSC(=N1)NC(=O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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